molecular formula C22H15N3O5S B2828827 7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 714245-95-1

7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2828827
CAS RN: 714245-95-1
M. Wt: 433.44
InChI Key: SSEVWRCDKFQJTQ-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15N3O5S and its molecular weight is 433.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Applications

Compounds with complex structures, including those similar to 7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, often undergo detailed synthesis and characterization to understand their properties and potential applications. For instance, the synthesis of new ligands and their coordination chemistry with metals like Cu(I) and Zn(II) has been explored. These studies involve characterizing ligands and complexes using techniques like NMR, HRMS, FTIR, and UV-Vis spectroscopy, highlighting their structural and luminescent properties (Urdaneta et al., 2015).

Sensor and Device Applications

Certain derivatives related to the compound have been investigated for their potential in sensor applications due to their ability to bind metal cations. These compounds exhibit intriguing configurations and have been studied computationally and experimentally to evaluate their capacity as ionophores for sensor applications (Cordaro et al., 2011). Additionally, the synthesis of soluble conducting polymers for electrochromic devices demonstrates the utility of these compounds in developing materials with specific electronic and optical properties (Variş et al., 2006).

Chemical Synthesis and Reactivity

Research into the synthesis and reactivity of compounds with similar structures reveals a range of chemical transformations. For example, the development of new synthetic approaches to heterocyclic compounds shows the versatility of these structures in organic synthesis. This includes reactions leading to the formation of furans, pyrroles, thiophenes, and related derivatives, showcasing their potential in creating diverse chemical entities for further application in various fields (Yin et al., 2008).

Photophysical and Electrochemical Properties

The study of compounds structurally related to this compound also extends to their photophysical and electrochemical properties. These investigations aim to understand how these compounds interact with light and electric fields, which is crucial for applications in photovoltaics, light-emitting devices, and as photocatalysts. For example, the synthesis and properties of conjugated polymers incorporating related structural motifs indicate their potential use in photoluminescent applications and electronic devices (Beyerlein & Tieke, 2000).

properties

IUPAC Name

7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O5S/c1-11-3-8-16-15(9-11)19(26)17-18(13-4-6-14(7-5-13)25(28)29)24(21(27)20(17)30-16)22-23-12(2)10-31-22/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEVWRCDKFQJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.